Deoxythymidine triphosphate

描述

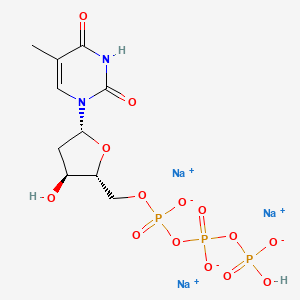

Structural Characterization of Thymidine 5'-Triphosphate Sodium Salt (dTTP)

Molecular Architecture and Atomic Composition

dTTP consists of three distinct components: a thymine nucleobase , a deoxyribose sugar , and a triphosphate chain (Fig. 1). The molecular formula is C₁₀H₁₇N₂NaO₁₄P₃ , with a molecular weight of 505.16 g/mol .

Component Analysis

Thymine Base :

- A pyrimidine ring with a 5-methyl group, hydroxyl group at position 4, and keto group at position 2.

- Forms hydrogen bonds with complementary bases during DNA hybridization.

Deoxyribose Sugar :

- A 2'-deoxy-β-D-erythro-pentofuranose with hydroxyl groups at 3' and 5' positions.

- The 5'-hydroxyl links to the triphosphate chain, while the 3'-hydroxyl is absent (hence "deoxy").

Triphosphate Chain :

| Element | Atomic Count | Mass Contribution (g/mol) |

|---|---|---|

| Carbon | 10 | 120.12 |

| Hydrogen | 17 | 17.02 |

| Nitrogen | 2 | 28.02 |

| Sodium | 1 | 22.99 |

| Oxygen | 14 | 224.00 |

| Phosphorus | 3 | 123.04 |

| Total | 505.16 |

Table 1: Atomic composition of dTTP sodium salt

Stereochemistry

The deoxyribose adopts a furanose conformation with specific stereocenters:

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic studies of related nucleotides (e.g., adenosine triphosphate) reveal insights into dTTP’s structural motifs. While direct crystal structures of dTTP are limited, its conformation can be inferred from analogous systems:

Triphosphate Chain Conformation

The triphosphate chain typically adopts a folded conformation , minimizing electrostatic repulsion between phosphate groups. This is stabilized by:

- Intramolecular hydrogen bonding between phosphate oxygens and the deoxyribose hydroxyl.

- Sodium ion coordination , which neutralizes negative charges and rigidifies the chain.

Base-Sugar-Triphosphate Interactions

In solution, the thymine base is in a synperiplanar orientation relative to the deoxyribose (C1'–N1 bond), optimizing base stacking during DNA replication. This conformation is critical for polymerase recognition.

Crystallographic Data from Analogous Systems

Table 2: Comparative crystallographic features

Sodium Ion Coordination and Salt Formation Mechanisms

The sodium salt form of dTTP is stabilized by electrostatic interactions between Na⁺ ions and the triphosphate chain.

Charge Neutralization

- Each phosphate group carries a -1 charge , resulting in a net -3 charge for the triphosphate.

- Three sodium ions typically balance this charge, forming a trisodium salt (C₁₀H₁₆N₂O₁₄P₃Na₃).

Coordination Geometry

Sodium ions adopt octahedral coordination with phosphoryl oxygens, as observed in:

- Primary Coordination : Direct binding to non-bridging oxygens of the α- and β-phosphates.

- Secondary Coordination : Water-mediated interactions with γ-phosphate oxygens.

Hydration States and Polymorphism

Hydration influences the sodium-to-phosphate ratio:

- Hydrated Sodium Salt : Incorporates water molecules, forming tetra- or trihydrates (e.g., C₁₀H₁₇N₂Na₂O₁₄P₃·nH₂O).

- Anhydrous Form : Stabilized by tighter Na⁺ coordination, often used in biochemical assays.

| Hydration State | Molecular Formula | Na⁺:Phosphate Ratio |

|---|---|---|

| Anhydrous | C₁₀H₁₆N₂O₁₄P₃Na₃ | 3:1 |

| Monohydrate | C₁₀H₁₇N₂O₁₅P₃Na₃·H₂O | 3:1 |

| Trisodium Hydrate | C₁₀H₁₅N₂Na₂O₁₄P₃·2H₂O | 2:1 (with partial Na⁺) |

Table 3: Hydration-dependent sodium coordination

属性

IUPAC Name |

[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNXKFIZYSCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861903 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27821-54-1 | |

| Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategies for Nucleoside 5'-Triphosphates

The synthesis of nucleoside 5'-triphosphates, including thymidine 5'-triphosphate sodium salt, generally involves the phosphorylation of the nucleoside at the 5' position followed by conversion to the triphosphate form. Early foundational work by Moffatt (1964) established a reliable method involving nucleoside-5' phosphoromorpholidates and tributylammonium pyrophosphate in anhydrous dimethyl sulfoxide (DMSO), yielding nucleoside-5' triphosphates in 73-80% yield as pure sodium salts after ion exchange chromatography.

Key steps in Moffatt’s method:

- Preparation of nucleoside-5' phosphoromorpholidate intermediate.

- Reaction with tributylammonium pyrophosphate in molecular sieve-dried DMSO at room temperature for 2-4 days.

- Work-up involving ion exchange chromatography and isolation of the sodium salt hydrate.

This method was successfully applied to thymidine, yielding thymidine 5'-triphosphate sodium salt with about 75% yield.

One-Pot, Three-Step Chemical Synthesis Method

More recent advances have focused on simplifying the synthesis to a one-pot, three-step procedure that is efficient, scalable, and reproducible. A notable protocol involves:

- Step 1: Monophosphorylation of thymidine to form thymidine 5'-monophosphate.

- Step 2: Reaction of the monophosphate with tributylammonium pyrophosphate to form a cyclic intermediate.

- Step 3: Hydrolysis of the cyclic intermediate to yield thymidine 5'-triphosphate sodium salt.

This method achieves yields between 65% and 70% and is applicable to both purine and pyrimidine deoxynucleoside triphosphates, including thymidine 5'-triphosphate.

- Straightforward and reliable.

- Avoids the need for protecting groups on the nucleoside.

- Suitable for gram-scale synthesis.

Regioselective One-Pot Phosphitylation Approach

An alternative advanced approach uses regioselective phosphitylating reagents in a one-pot synthesis to prepare native nucleoside 5'-triphosphates without protecting groups. This method involves:

- Reaction of thymidine with a phosphitylating reagent in the presence of dimethylformamide (DMF) and tributylamine.

- Formation of a phosphite intermediate.

- Oxidation and subsequent hydrolysis to yield thymidine 5'-triphosphate sodium salt.

- Purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

This protocol allows the synthesis of thymidine 5'-triphosphate with high regioselectivity and purity, confirmed by RP-HPLC analysis.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

- Reaction Medium: Anhydrous DMSO or DMF is critical to avoid hydrolysis and side reactions during phosphorylation steps.

- Ion Exchange and Purification: Ion exchange chromatography and RP-HPLC are essential for isolating the pure sodium salt form of thymidine 5'-triphosphate.

- Yield Optimization: The reaction times, drying of solvents, and reagent purity significantly influence the yields and purity of the final product.

- Scalability: The one-pot, three-step method has been demonstrated to be effective for gram-scale synthesis, making it suitable for industrial and research applications.

- Versatility: These methods are broadly applicable to other nucleoside triphosphates, facilitating the synthesis of a variety of nucleotide analogs.

化学反应分析

Types of Reactions

Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:

Phosphorylation: Addition of phosphate groups.

Hydrolysis: Breaking down into thymidine and triphosphate.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents, acids, and bases. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include thymidine, triphosphate, and various phosphorylated intermediates. These products are essential for DNA synthesis and repair processes .

科学研究应用

Role in DNA Synthesis

DNA Replication and Repair

- dTTP is one of the four deoxynucleoside triphosphates required for DNA replication. It serves as a substrate for DNA polymerases during the synthesis of new DNA strands.

- The incorporation of dTTP is essential for maintaining fidelity in genetic information transfer, making it vital for cellular processes such as cell division and growth .

Applications in Molecular Biology

Polymerase Chain Reaction (PCR)

- dTTP is extensively used in PCR, a technique that amplifies specific DNA sequences. The presence of dTTP allows for the synthesis of complementary DNA strands, facilitating exponential amplification of target sequences .

DNA Sequencing

- In DNA sequencing methods, especially Sanger sequencing, dTTP is incorporated into growing DNA strands. Its role is critical in determining the sequence of nucleotides in a given DNA fragment .

cDNA Synthesis

- dTTP is also used in the synthesis of complementary DNA (cDNA) from RNA templates. This process is essential for gene expression studies and cloning applications .

Diagnostic Applications

Nucleotide Labeling

- dTTP can be labeled with radioactive isotopes or fluorescent dyes for use in various diagnostic assays. This application allows for the visualization and quantification of nucleic acids in biological samples, aiding in disease diagnosis and monitoring .

In Situ Hybridization

- In situ hybridization techniques utilize labeled dTTP to detect specific RNA or DNA sequences within fixed tissues or cells. This method is invaluable for studying gene expression patterns and localization .

Therapeutic Applications

Gene Therapy

- dTTP plays a role in gene therapy approaches where it is used to construct therapeutic genes that can be introduced into patient cells to correct genetic disorders .

Antiviral Drug Development

- Research has explored the use of nucleoside analogs related to dTTP as antiviral agents. These compounds can inhibit viral replication by interfering with the incorporation of natural nucleotides into viral genomes .

Case Studies and Research Findings

作用机制

Thymidine 5’-triphosphate sodium salt acts as a building block of DNA. It is incorporated into the growing DNA strand by DNA polymerases during replication. The compound also serves as an allosteric regulator of other nucleotides’ metabolism, influencing various biochemical pathways .

相似化合物的比较

Similar Compounds

- Deoxyadenosine 5’-triphosphate

- Deoxyguanosine 5’-triphosphate

- Deoxycytosine 5’-triphosphate

Uniqueness

Thymidine 5’-triphosphate sodium salt is unique due to its specific role in DNA synthesis and regulation. Unlike other nucleotides, it pairs exclusively with deoxyadenosine in the DNA double helix, ensuring the fidelity of genetic information during replication .

生物活性

Thymidine 5'-triphosphate sodium salt (dTTP) is a nucleotide essential for DNA synthesis and cellular processes. Its biological activity is crucial in various biochemical applications, particularly in molecular biology and therapeutic contexts. This article explores the compound's biological activity, synthesis methods, applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₁₁O₇P₂Na

- CAS Number : 18423-43-3

- Solubility : Soluble in water

- pH : Typically around 7.0 in solution

Thymidine 5'-triphosphate sodium salt plays a pivotal role in DNA synthesis by serving as a substrate for DNA polymerases during replication and repair processes. It is incorporated into DNA strands, facilitating cell division and growth. The compound's biological activity primarily stems from its ability to:

- Incorporate into DNA : Essential for nucleotide metabolism and the fidelity of genetic information transfer.

- Serve as a substrate for enzymes : Particularly DNA polymerases, which catalyze the formation of DNA strands.

Inhibition of Enzymatic Activity

Research indicates that dTTP can inhibit certain enzymes involved in nucleotide metabolism, such as thymidine kinase. This inhibition can lead to reduced cellular proliferation, making it a candidate for antiviral and anticancer therapies. For instance, studies have shown that thymidine analogs can impede tumor cell growth by interfering with nucleotide metabolism .

Applications

Thymidine 5'-triphosphate sodium salt is utilized in various applications:

- Molecular Biology Techniques :

- PCR (Polymerase Chain Reaction)

- DNA sequencing

- cDNA synthesis

- Therapeutic Research :

- Potential use in antiviral and anticancer treatments due to its role in inhibiting cell proliferation.

Comparative Analysis with Other Nucleotides

The following table compares thymidine 5'-triphosphate sodium salt with other nucleotides based on their structure and biological roles:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine 5'-triphosphate sodium salt | Contains deoxyribose and thymine | Exclusively involved in DNA synthesis |

| Adenosine triphosphate (ATP) | Contains ribose and adenine | Key player in energy transfer |

| Cytidine triphosphate (CTP) | Contains ribose and cytosine | Involved in RNA synthesis |

| Guanosine triphosphate (GTP) | Contains ribose and guanine | Plays a role in protein synthesis |

| Uridine triphosphate (UTP) | Contains ribose and uracil | Involved in RNA metabolism |

Case Studies

- Anticancer Applications : A study demonstrated that thymidine analogs, including dTTP, significantly inhibited the growth of specific tumor cells by disrupting nucleotide metabolism pathways . This suggests potential therapeutic applications in cancer treatment.

- Cardiomyocyte Research : In experiments assessing cardiomyocyte division, thymidine analogs were administered to evaluate their effects on cell proliferation. Results indicated that dTTP incorporation was essential for proper cell cycle progression .

- PCR Amplification Studies : Thymidine 5'-triphosphate sodium salt has been extensively used in PCR protocols, demonstrating its effectiveness as a building block for amplifying genomic DNA .

常见问题

Q. What is the primary role of thymidine 5'-triphosphate sodium salt (dTTP) in molecular biology experiments?

dTTP serves as a critical substrate for DNA polymerases during DNA synthesis, replication, and repair. It is incorporated into the growing DNA strand via phosphodiester bond formation, ensuring accurate genetic transmission. Methodologically, dTTP is used in PCR (e.g., ARMS-PCR for mutation detection), reverse transcription (RT-PCR), and molecular cloning . Its sodium salt formulation enhances solubility in aqueous buffers, making it suitable for in vitro assays requiring precise nucleotide concentrations .

Q. How should dTTP solutions be prepared and stored to maintain stability in research applications?

dTTP is typically provided as a 100 mM aqueous solution or lyophilized powder. For preparation:

- Reconstitution : Use nuclease-free water or Tris buffer (pH 7.0–7.5) to avoid pH fluctuations .

- Storage : Aliquot to minimize freeze-thaw cycles. For infrequent use (monthly), store at -70°C; for weekly use, -20°C is sufficient. Avoid prolonged exposure to room temperature to prevent hydrolysis .

- Quality Control : Verify purity via HPLC (>99% triphosphate content) and spectrophotometric ratios (A260/A280 ~1.8–2.0) to detect degradation or contamination .

Advanced Research Questions

Q. How can researchers optimize dTTP concentrations in PCR to balance fidelity and yield?

- Experimental Design : Titrate dTTP concentrations (e.g., 0.2–1.0 mM) alongside other dNTPs in a proofreading polymerase system (e.g., Pfu or Taq).

- Data Analysis : Measure amplification efficiency (via Ct values in qPCR) and error rates (using sequencing or restriction digest mismatch assays). Lower dNTP concentrations reduce misincorporation but may decrease yield .

- Case Study : In ARMS-PCR, limiting dTTP to 0.2 mM improved specificity for detecting single-nucleotide polymorphisms .

Q. What methods are recommended to detect contaminants (e.g., nucleases, degraded nucleotides) in dTTP stocks?

- Spectrophotometry : Assess A250/A260 and A280/A260 ratios to identify protein or organic contaminants (deviations from ~1.15 and ~0.67 indicate impurities) .

- Enzyme Activity Assays : Incubate dTTP with radiolabeled DNA templates and polymerases (e.g., Sequenase). Unplanned incorporation or template degradation suggests nuclease contamination .

- HPLC Analysis : Quantify monophosphate (dTMP) or diphosphate (dTDP) degradation products. Purity thresholds >99% triphosphate are standard for high-fidelity applications .

Q. How does dTTP stability vary under different pH and temperature conditions, and how can this impact long-term experiments?

- Stability Studies : Accelerated degradation assays (e.g., 37°C for 48 hours) with HPLC monitoring show dTTP degrades faster at acidic pH (<6.0) or alkaline conditions (>8.0). Neutral buffers (pH 7.0–7.5) maximize shelf life .

- Impact on Experiments : Degraded dTTP (e.g., dTDP/dTMP) can inhibit polymerases or cause chain termination. Pre-experiment quality checks are critical for multi-day assays (e.g., genome-scale sequencing) .

Q. What experimental approaches are used to study dTTP's role in DNA repair mechanisms?

- Radiolabeling : Incorporate [³H]- or [α-³²P]-dTTP into repair synthesis assays (e.g., UV-induced damage repair in cell extracts) to quantify incorporation rates .

- Knockout Models : Use thymidine kinase-deficient cell lines to limit endogenous dTTP pools, forcing reliance on exogenous supplementation to study repair efficiency .

- Single-Molecule Techniques : Employ techniques like magnetic tweezers to observe real-time DNA repair kinetics in systems with controlled dNTP availability .

Methodological Notes

- Contradiction Resolution : While recommends -70°C for long-term storage, cites +4°C for shipping. This reflects context: frozen storage preserves integrity, while brief cold-chain shipping minimizes transient thaw risks.

- Advanced Tools : Isotope-labeled dTTP (e.g., [³²P]-dTTP) enables precise tracking in repair studies, but requires radiation safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。